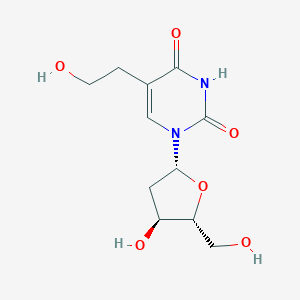

5-(2-羟基-乙基)-1-(4-羟基-5-羟甲基-四氢-呋喃-2-基)-1H-嘧啶-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

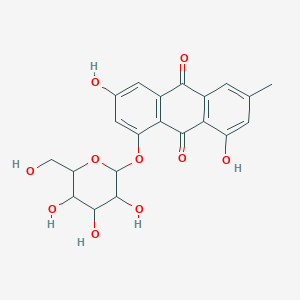

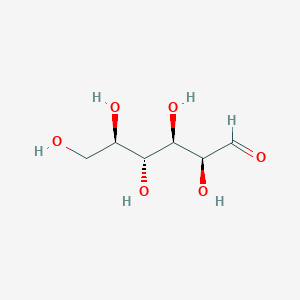

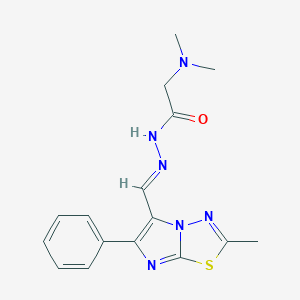

5-(2-Hydroxy-ethyl)-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione, also known as 5-(2-Hydroxy-ethyl)-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione, is a useful research compound. Its molecular formula is C11H16N2O6 and its molecular weight is 272.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(2-Hydroxy-ethyl)-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Hydroxy-ethyl)-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

结构和电子性质研究

该化合物一直是理论研究的主题,以了解其结构和电子性质。例如,Essa 和 Jalbout(2008 年)研究了相关分子的结构和电子性质,发现与 AZT 分子(一种众所周知的抗逆转录病毒药物)有相似之处(Essa 和 Jalbout,2008 年)。

天然产物分离

据肖(2005 年)报道,它已从 Callyspongia Fibrosa 等来源中分离为天然产物,他根据光谱数据对其进行了鉴定(肖,2005 年)。

合成化学应用

该化合物用于合成化学。例如,张等人(2017 年)探索了其在光致直接氧化环化过程中的应用(张等人,2017 年)。此外,Otter 等人(1992 年)进行了涉及类似嘧啶环核苷酸的合成和构象研究(Otter 等人,1992 年)。

在杂环化学中的作用

在杂环化学领域,该化合物参与了各种反应。Campaigne 等人(1981 年)描述了它在形成噻唑并[3,2-a]嘧啶甲醇胺中的作用(Campaigne 等人,1981 年)。

生物活性化合物合成

Aniskova 等人(2017 年)专注于合成含有嘧啶的新型生物活性化合物,展示了其在药物化学中的多功能性(Aniskova 等人,2017 年)。

属性

IUPAC Name |

5-(2-hydroxyethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O6/c14-2-1-6-4-13(11(18)12-10(6)17)9-3-7(16)8(5-15)19-9/h4,7-9,14-16H,1-3,5H2,(H,12,17,18)/t7-,8+,9+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORQWSCHVYGEPE-DJLDLDEBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)CCO)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCO)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80238086 |

Source

|

| Record name | 5-(2-Hydroxy-ethyl)-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Hydroxy-ethyl)-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione | |

CAS RN |

90301-60-3 |

Source

|

| Record name | 5-(2-Hydroxy-ethyl)-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090301603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Hydroxy-ethyl)-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Why are researchers interested in synthesizing fluorinated nucleoside analogs like the one described in the paper?

A1: Fluorinated nucleoside analogs are of great interest in medicinal chemistry, particularly in antiviral and anticancer drug development. The incorporation of fluorine atoms can significantly alter the nucleoside's properties, including:

- Increased Metabolic Stability: Fluorine's strong carbon-fluorine bond can enhance resistance to enzymatic degradation, leading to a longer half-life in the body [].

- Enhanced Lipophilicity: Fluorine substitution can increase a molecule's ability to cross cell membranes, potentially improving cellular uptake and distribution [].

- Mimicry of Natural Substrates: Fluorinated analogs can act as "mimics" of natural nucleosides, interfering with essential processes like DNA replication or viral enzyme activity [].

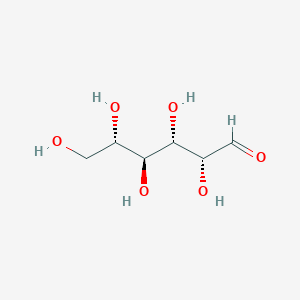

Q2: The research paper mentions obtaining both alpha and beta anomers during the synthesis. What is the significance of anomer formation in this context?

A2: The formation of alpha and beta anomers is crucial because biological systems are highly stereospecific. The natural nucleoside building blocks of DNA and RNA exist in specific anomeric configurations. Therefore, the desired biological activity of a nucleoside analog often depends on its stereochemistry at the anomeric center. Researchers need to control and characterize anomeric mixtures to understand their potential impact on biological activity and optimize synthesis for the desired isomer [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

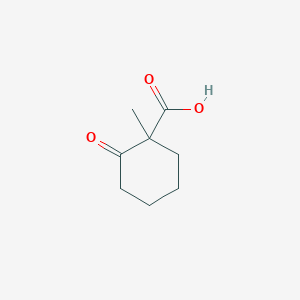

![(3S,4R,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B117819.png)

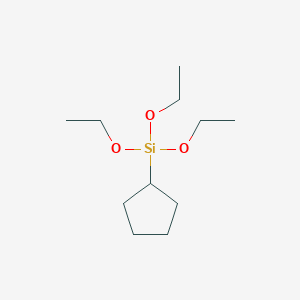

![Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI)](/img/structure/B117820.png)